

# Technical Guide: Methacrylic Acid-D6 (MAA-D6)

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## Compound of Interest

Compound Name: Methacrylic acid-D6

CAS No.: 92140-95-9

Cat. No.: B3044229

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Chemical Identity, Spectroscopic Signatures, and Polymerization Kinetics

## Executive Summary

### Methacrylic Acid-D6 (

, CAS: 92140-95-9) is the fully deuterated isotopologue of methacrylic acid. It serves as a critical probe in polymer physics, neutron scattering (SANS), and mechanistic kinetic studies. Unlike its proteo-counterpart, MAA-D6 exhibits distinct nuclear magnetic resonance (NMR) silence in proton channels and unique scattering length densities, making it indispensable for contrast variation studies in block copolymer self-assembly.

This guide synthesizes the physicochemical properties of MAA-D6, detailing its spectroscopic shifts, kinetic isotope effects (KIE) during polymerization, and handling protocols required to prevent isotopic scrambling of the labile acidic deuterium.

## Chemical Identity & Structural Specifications[1][2] [3][4]

MAA-D6 is characterized by the substitution of all six hydrogen atoms with deuterium (

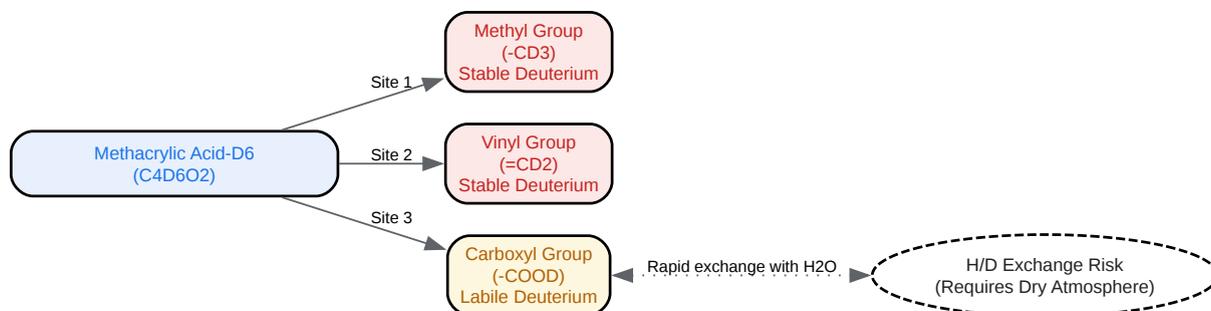
). This includes the three methyl protons, the two vinyl protons, and the acidic carboxyl proton.

[1]

Parameter	Specification
IUPAC Name	2-(Methyl-d3)prop-2-enoic-3,3-d2 acid-d
Common Name	Methacrylic Acid-D6 (Perdeuteromethacrylic acid)
CAS Number	92140-95-9
Chemical Formula	( )
Molecular Weight	92.13 g/mol (approx. 7% increase over H-MAA)
Isotopic Purity	Typically atom % D
Appearance	Colorless liquid, acrid odor (identical to H-MAA)

## Structural Visualization

The following diagram illustrates the isotopic labeling sites and the labile nature of the carboxyl deuteron.



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Figure 1: Structural breakdown of MAA-D6 highlighting stable vs. labile deuteration sites.

## Physical & Chemical Properties

The substitution of Hydrogen (

) with Deuterium (

) introduces mass effects that alter physical properties. While polarity and boiling points remain similar, density and vibrational modes shift significantly.

### Comparative Properties Table

Property	Methacrylic Acid (H-MAA)	Methacrylic Acid-D6 (MAA-D6)	Mechanistic Insight
Molar Mass	86.09 g/mol	92.13 g/mol	Mass increase affects density and diffusion coefficients.
Density (20°C)	1.015 g/mL	~1.08 - 1.09 g/mL*	Molar volume is conserved; density scales with MW.
Boiling Point	161°C	~160-162°C	Isotope effect on BP is minimal for carboxylic acids.
Flash Point	77°C	77°C	Flammability hazards remain identical.
Vibrational Freq (C-H/D)	~2900-3000 cm <sup>-1</sup>	~2100-2250 cm <sup>-1</sup>	Reduced frequency due to higher reduced mass ( ).

\*Note: Density of D-compounds is estimated via molar volume conservation if specific batch data is unavailable.

## Spectroscopic Characterization

### Nuclear Magnetic Resonance (NMR)

MAA-D6 is "NMR Silent" in standard proton (

) channels, making it an excellent solvent or background monomer for observing protonated guests.

- NMR (Proton): No signals observed. If signals appear at 5.7 ppm, 6.3 ppm (vinyl), or 1.9 ppm (methyl), it indicates isotopic impurity or H-D exchange.
- NMR: Carbon signals appear at similar shifts to H-MAA but exhibit C-D coupling (multiplets) and reduced Nuclear Overhauser Effect (NOE) enhancement.
  - Carbonyl (C=O): ~170 ppm (Singlet/Weak triplet)
  - Vinyl ( ): ~127 ppm (Quintet due to coupling with 2 D)
  - Quaternary ( ): ~136 ppm
  - Methyl ( ): ~18 ppm (Septet due to coupling with 3 D)

## Infrared Spectroscopy (FTIR)

The primary diagnostic for D6 purity is the Isotopic Shift of C-H stretching bands.

- H-MAA: Strong bands at 2900–3100  $\text{cm}^{-1}$  (C-H stretch).
- MAA-D6: These bands shift to 2100–2250  $\text{cm}^{-1}$  (C-D stretch).
- Validation: The absence of peaks  $>2900 \text{ cm}^{-1}$  confirms high isotopic purity.

## Polymerization Kinetics & Isotope Effects

In radical polymerization, MAA-D6 exhibits Kinetic Isotope Effects (KIE) that alter molecular weight distributions.

## Primary Kinetic Isotope Effect (Chain Transfer)

A major limitation in polymerizing methacrylates is Chain Transfer to Monomer, where a radical abstracts a proton from the

-methyl group.

- Mechanism:

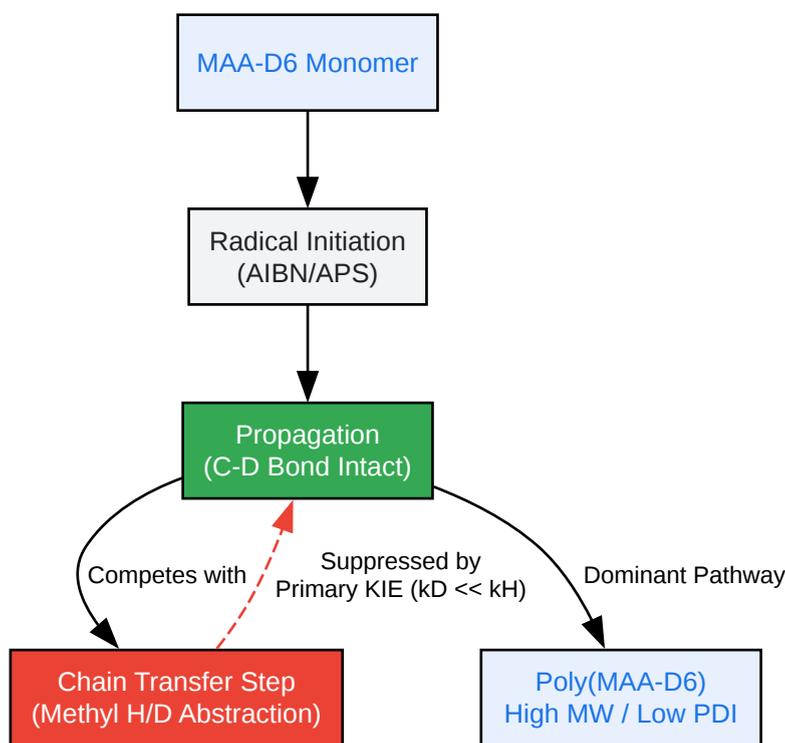
(Allylic radical formation).

- D6 Advantage: The C-D bond is stronger than the C-H bond (Zero Point Energy difference). This makes abstraction of the methyl-deuteron significantly slower ( ).
- Result: Polymerization of MAA-D6 often yields higher molecular weights and narrower polydispersity compared to H-MAA under identical conditions, as the termination/transfer pathway is suppressed.

## Small-Angle Neutron Scattering (SANS)

MAA-D6 is synthesized primarily to create Poly(**methacrylic acid-d6**) for contrast variation.

- Scattering Length Density (SLD): Deuteration dramatically changes the SLD, allowing the polymer to be "visible" or "invisible" in a neutron beam depending on the solvent mixture ( ).
- Application: Researchers use PMMA-d6 blocks to determine the radius of gyration ( ) and core-shell morphology in micelles.



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Figure 2: Kinetic pathway showing suppression of chain transfer in deuterated MAA.

## Handling, Stability & Safety

### The "Labile Proton" Risk

The carboxyl deuteron (

) is highly acidic and undergoes rapid exchange with atmospheric moisture (

).

- Reaction:

.

- Impact: If MAA-D6 is exposed to air, the isotopic purity of the acid group drops within minutes.

- Protocol:

- Store under inert gas (Argon/Nitrogen) in a desiccator.
- Use anhydrous solvents (e.g., DMSO-  
,  
) for analysis.
- For polymerization in water: If the study requires fully deuterated polymer backbone, the exchange of the acid proton is often irrelevant (it becomes  
  
or exchanges with solvent), but the carbon backbone (  
  
) remains stable.

## Inhibitor Management

Like H-MAA, MAA-D6 is stabilized with MEHQ (Hydroquinone monomethyl ether) to prevent spontaneous polymerization.

- Removal: Pass through a neutral alumina column or use inhibitor-remover beads immediately prior to polymerization. Distillation is risky due to the high boiling point and polymerization hazard.

## Safety Profile

MAA-D6 shares the hazardous profile of methacrylic acid:

- Corrosive: Causes severe skin burns and eye damage (Category 1A).[\[2\]](#)
- Lachrymator: Extremely irritating to respiratory mucosa.
- PPE: Butyl rubber gloves (nitrile is often insufficient for prolonged contact), face shield, and fume hood are mandatory.

## References

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## Sources

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